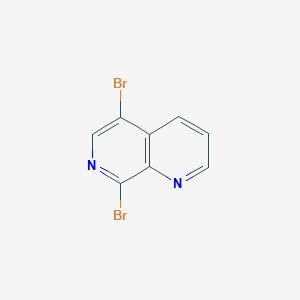

5,8-Dibromo-1,7-naphthyridine

描述

Structure

3D Structure

属性

IUPAC Name |

5,8-dibromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCKKABTOIEHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2Br)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498387 | |

| Record name | 5,8-Dibromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-19-5 | |

| Record name | 1,7-Naphthyridine, 5,8-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dibromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,8 Dibromo 1,7 Naphthyridine and Its Functionalized Derivatives

Direct Synthesis of 5,8-Dibromo-1,7-naphthyridine

Direct synthesis focuses on introducing the two bromine atoms onto a pre-existing 1,7-naphthyridine (B1217170) skeleton. This often involves a sequence of reactions starting with a functionalized precursor.

A highly plausible and powerful strategy for introducing halogen atoms onto an aromatic scaffold like naphthyridine is through the Sandmeyer reaction, which converts an amino group into a bromo group via a diazonium salt intermediate. organic-chemistry.orgwikipedia.org This method offers a regiocontrolled route to halogenated derivatives that may not be accessible by direct halogenation.

A viable precursor for this route is 1,7-naphthyridin-8-amine (B95287), which can be synthesized via an adapted Skraup reaction (see section 2.2.2). thieme-connect.de A potential synthetic pathway to this compound could involve the following steps:

Synthesis of 1,7-naphthyridin-8-amine: This precursor is formed through a directed Skraup reaction.

Regioselective Bromination: The 1,7-naphthyridin-8-amine is first brominated at the 5-position. This step would require specific conditions to ensure the bromine atom is introduced at the desired location.

Sandmeyer Reaction: The resulting 8-amino-5-bromo-1,7-naphthyridine is then converted to the target this compound. This involves diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. wikipedia.orgnih.gov

The Sandmeyer reaction is initiated by a one-electron transfer mechanism catalyzed by copper(I), leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then reacts with the bromide from the copper species to form the final product.

It is important to clarify the role of reagents like potassium amide (KNH₂) in liquid ammonia. This combination is a powerful nucleophilic amination system used for substituting existing groups (like halogens) with an amino group, often through an elimination-addition (didehydro-naphthyridine) mechanism or a direct SN(AE)tele substitution. sci-hub.se For instance, reacting 3-bromo-1,8-naphthyridine (B90940) with potassium amide yields a mixture of 3-amino- and 4-amino-1,8-naphthyridine. sci-hub.se Therefore, while KNH₂/NH₃ is crucial for creating amino-naphthyridine precursors, it is not used for the direct synthesis of bromo-derivatives.

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product in multi-step syntheses.

For the Sandmeyer reaction , key parameters include:

Temperature: Diazotization must be carried out at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. masterorganicchemistry.com

Catalyst: The use of a copper(I) bromide catalyst is standard for bromination and is crucial for facilitating the radical-nucleophilic aromatic substitution. wikipedia.org

Acid: The choice and concentration of the acid (e.g., HBr, H₂SO₄) are important for both generating nitrous acid and maintaining the stability of the diazonium salt.

For precursor synthesis steps like the Friedländer and Skraup reactions (detailed in section 2.2), optimization can significantly enhance outcomes.

Catalysis: Modern variations of the Friedländer reaction have moved away from harsh acids or bases towards greener catalysts. Choline hydroxide (B78521) in water has been shown to be a superior, metal-free catalyst for producing 1,8-naphthyridines in excellent yields. nih.govresearchgate.net Similarly, Lewis acids like CeCl₃·7H₂O under solvent-free grinding conditions offer an efficient and environmentally benign alternative. connectjournals.com

Solvent: The use of water as a solvent in the Friedländer reaction has proven effective, taking advantage of the solubility of most reactants and providing a sustainable approach. nih.gov

Reaction Time and Temperature: Optimization studies have shown that reactions can often be driven to completion in shorter times and at milder temperatures (e.g., 50 °C) than traditional methods, which often required high-temperature reflux. nih.gov

The following table summarizes optimized conditions for a model Friedländer synthesis of 2-methyl-1,8-naphthyridine.

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | None | None | 50 | 12 | No Reaction | nih.gov |

| 2 | None | H₂O | 50 | 12 | No Reaction | nih.gov |

| 3 | Choline Hydroxide (1) | None | 50 | 12 | 10 | nih.gov |

| 4 | Choline Hydroxide (1) | H₂O | Room Temp. | 12 | 65 | nih.gov |

| 5 | Choline Hydroxide (1) | H₂O | 50 | 6 | 98 | nih.gov |

| 6 | KOH (1) | H₂O | 50 | 6 | 75 | nih.gov |

Strategies for 1,7-Naphthyridine Core Construction Relevant to the Chemical Compound

Building the fundamental 1,7-naphthyridine bicyclic system is the first major challenge in synthesizing its derivatives. Several classical and modern organic reactions can be adapted for this purpose.

The Friedländer synthesis is one of the most effective and versatile methods for constructing naphthyridine rings. ekb.eg The reaction involves the condensation of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ketones, esters, nitriles). connectjournals.com

To form the 1,7-naphthyridine skeleton, a suitably substituted pyridine (B92270) precursor is required, specifically a 3-aminopyridine-4-carboxaldehyde or a related ketone. The reaction proceeds via an acid or base-catalyzed condensation followed by a cyclodehydration step. connectjournals.com While traditionally requiring harsh conditions, recent advancements have focused on developing milder and more efficient protocols. nih.gov The use of basic ionic liquids as both solvent and catalyst, for example, has been shown to produce 1,8-naphthyridine (B1210474) derivatives in high yields under solvent-free conditions. nih.gov

The Skraup reaction is a classic method for synthesizing quinolines by heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgdrugfuture.com Adapting this reaction to produce naphthyridines involves substituting the aniline (B41778) with an aminopyridine. researchgate.net

However, the synthesis of 1,7-naphthyridine from 3-aminopyridine (B143674) is not straightforward. The electronic properties of the pyridine ring mean that cyclization preferentially occurs at the 2-position, leading to the 1,5-naphthyridine (B1222797) isomer. To achieve the desired 1,7-naphthyridine core, the 2-position of the 3-aminopyridine precursor must be blocked. This directs the cyclization to the 4-position. A successful example involves using pyridine-2,3-diamine as the starting material. The presence of the amino group at C2 effectively blocks that site, forcing the Skraup reaction to proceed at C4 and yield 1,7-naphthyridin-8-amine, which can be further modified. thieme-connect.de

Beyond the primary named reactions, various other cyclization strategies are employed to construct the 1,7-naphthyridine system, often leading to highly functionalized derivatives.

One such approach is the Gould-Jacobs reaction. This method typically involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (EMME), which forms an intermediate that undergoes thermal cyclization at high temperatures (around 250 °C in solvents like diphenyl ether) to yield a naphthyridinone derivative. ekb.eg Using a 3-aminopyridine precursor can lead to the formation of 1,7-naphthyridinone systems.

Modern palladium-catalyzed cross-coupling reactions followed by cyclization also provide a powerful route. For instance, a Heck reaction between a brominated aminopyridine and an acrylate (B77674) can generate an intermediate that, upon treatment with a phosphine (B1218219) ligand in acid, cyclizes to form a naphthyridinone ring system. mdpi.com These methods highlight the versatility of modern synthetic chemistry in constructing complex heterocyclic scaffolds from simpler precursors.

Halogenation Techniques for Bromine Atom Incorporation at Specific Naphthyridine Positions

The synthesis of this compound involves the precise installation of two bromine atoms onto the 1,7-naphthyridine core. This process is governed by the principles of electrophilic aromatic substitution on a heteroaromatic system, where the inherent electronic properties of the ring and the reaction conditions dictate the outcome.

Selective Bromination Protocols

The direct bromination of the parent 1,7-naphthyridine does not typically yield the 5,8-dibromo isomer as the primary product. Early studies on the electrophilic bromination of 1,7-naphthyridine reported the formation of 5-bromo- and 3,5-dibromo-1,7-naphthyridine, highlighting the challenge of achieving substitution at the 8-position.

A more effective strategy for the synthesis of this compound involves a multi-step sequence starting from a pre-functionalized precursor. The synthesis often commences with the Chichibabin amination of 1,7-naphthyridine, which selectively introduces an amino group at the C-8 position to form 1,7-naphthyridin-8-amine. This amino group is a powerful activating and ortho-, para-directing group. Subsequent bromination of 1,7-naphthyridin-8-amine allows for the regioselective introduction of bromine atoms.

The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The amino group at C-8 directs the electrophilic bromine to the ortho position (C-5), leading to the formation of 5-bromo-1,7-naphthyridin-8-amine. Further bromination under controlled conditions can then install a second bromine atom. The final step involves the removal of the directing amino group, often via a Sandmeyer-type reaction, to yield the target compound, this compound.

| Reagent/Step | Purpose | Typical Conditions |

| 1. Potassium Amide (KNH₂) in liquid Ammonia | Chichibabin Amination | Low temperature |

| 2. N-Bromosuccinimide (NBS) | Regioselective Bromination | Acetic acid or other suitable solvent |

| 3. Sodium Nitrite (NaNO₂), HBr | Diazotization (Sandmeyer) | Aqueous acidic medium, low temperature |

Regioselectivity in Dibromination Reactions

Regioselectivity is the critical factor in the synthesis of this compound. The electron-deficient nature of the pyridine rings in the naphthyridine core deactivates it towards electrophilic attack compared to benzene. The nitrogen atoms exert a strong deactivating effect, particularly at the alpha and gamma positions (C-2, C-4, C-6, C-8).

However, the introduction of a strong electron-donating group, such as the amino group at C-8, fundamentally alters the reactivity of the scaffold. The lone pair of electrons on the amino nitrogen increases the electron density of the ring, particularly at the ortho (C-5) and para (N-7, not a carbon) positions, making it much more susceptible to electrophilic substitution.

The first bromination of 1,7-naphthyridin-8-amine occurs preferentially at the C-5 position, which is ortho to the amino group and is the most activated site. Introducing the second bromine atom at the C-8 position after removing the initial amino group is challenging and requires specific synthetic strategies, as the C-8 position is electronically deactivated. The more common route involves a Sandmeyer reaction where the 8-amino group is replaced by a bromine atom after the C-5 position has been brominated. This sequence ensures the desired 5,8-substitution pattern.

Derivatization of this compound

The two bromine atoms on the this compound scaffold serve as versatile handles for introducing further molecular complexity through cross-coupling and nucleophilic substitution reactions. The electronic disparity between the C-5 and C-8 positions can often allow for selective functionalization.

Amination at the 2-Position of this compound

Exploration of Other Nucleophilic Substitution Pathways on the Chemical Compound

While amination at the 2-position is not established, the bromine atoms at the C-5 and C-8 positions are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions allows for the displacement of bromide ions by various nucleophiles.

A key and well-documented derivatization is the selective amination at the C-8 position. This compound serves as a direct precursor for the synthesis of 5-Bromo-1,7-naphthyridin-8-amine. This reaction demonstrates the differential reactivity of the two bromine atoms, where the C-8 position is more susceptible to nucleophilic attack by an amine under specific conditions, leading to a mono-substituted product. This selectivity is crucial for building more complex molecules where the C-5 bromine remains available for subsequent reactions, such as Suzuki or Buchwald-Hartwig cross-couplings.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Ammonia (or amine equivalent) | 5-Bromo-1,7-naphthyridin-8-amine | Nucleophilic Aromatic Substitution (SNAr) |

Further exploration of nucleophilic substitution pathways could involve a range of other nucleophiles, including alkoxides, thiolates, and carbanions, to generate diverse libraries of functionalized 1,7-naphthyridine derivatives for various applications. The competition between substitution at the C-5 and C-8 positions would be a key parameter to investigate and control in such synthetic endeavors.

Mechanistic Insights into the Chemical Reactivity of 5,8 Dibromo 1,7 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Bromine Substituents

The 1,7-naphthyridine (B1217170) ring system is inherently electron-poor due to the inductive electron-withdrawing effects of the two nitrogen atoms. This electronic deficiency is a key factor that facilitates nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for electron-rich aromatic rings like benzene. In SNAr, a potent nucleophile attacks an aromatic ring and displaces a leaving group, in this case, a bromide ion.

Stereoelectronic Factors Influencing SNAr Reactivity

The reactivity of 5,8-dibromo-1,7-naphthyridine in SNAr reactions is governed by profound stereoelectronic factors. The nitrogen atoms strongly activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. The positions most activated are those ortho and para to the nitrogen atoms. In the 1,7-naphthyridine core, the C8 position is ortho to N7, and the C5 position is in a para-like relationship to N7 and ortho to N1. Consequently, both bromine atoms at C5 and C8 are located at highly electron-deficient sites, making them excellent leaving groups for SNAr.

Computational studies and experimental evidence from related diazine systems suggest that the C8 position is generally more electrophilic than the C5 position due to the proximate electron-withdrawing effect of the adjacent N7 atom. This often leads to preferential initial substitution at the C8 position when the reaction is performed under kinetic control with a limited amount of nucleophile. The stability of the resulting Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atoms, is the primary driver for the reaction's feasibility.

Influence of Reaction Conditions on Product Distribution

The outcome of SNAr reactions on this compound is highly dependent on the reaction conditions, which can be manipulated to favor either mono- or di-substitution. Key variables include the nature of the nucleophile, solvent, temperature, and reaction time.

Stronger nucleophiles, such as alkoxides or primary amines, react more readily. For instance, treatment with one equivalent of a nucleophile at moderate temperatures often allows for the selective synthesis of the 8-substituted-5-bromo-1,7-naphthyridine intermediate. Driving the reaction to completion with an excess of the nucleophile and higher temperatures typically leads to the disubstituted product. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

The table below illustrates how varying reaction conditions can hypothetically influence the product distribution in the reaction of this compound with a generic nucleophile (Nu-).

| Nucleophile (Equivalents) | Temperature | Reaction Time | Expected Major Product |

|---|---|---|---|

| 1.0 | Room Temperature | Short | 8-Nu-5-bromo-1,7-naphthyridine |

| >2.0 | Elevated (e.g., 100 °C) | Extended | 5,8-di-Nu-1,7-naphthyridine |

| 1.0 (Bulky Nucleophile) | Elevated | Extended | 8-Nu-5-bromo-1,7-naphthyridine (due to steric hindrance) |

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the functionalization of aryl halides, including this compound. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast array of complex molecular architectures.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide, is a widely employed method for creating biaryl structures. In the context of this compound, this reaction has been used to introduce various aryl and heteroaryl substituents. The standard catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Research has demonstrated the successful double Suzuki coupling of this compound with arylboronic acids to synthesize 5,8-diaryl-1,7-naphthyridines. These reactions are typically carried out using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base, like sodium carbonate or potassium phosphate, and a solvent system such as a mixture of toluene (B28343), ethanol, and water.

The table below summarizes representative conditions for the Suzuki-Miyaura coupling reaction.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Good |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | High |

Stille Coupling and Other Organotin Reagent Applications

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. This reaction has been effectively applied to the this compound core to introduce alkyl, vinyl, and aryl groups.

Stepwise functionalization is possible due to potential differences in the reactivity of the C5-Br and C8-Br bonds, or by controlling the stoichiometry of the organotin reagent. The reaction typically proceeds under neutral, anhydrous conditions using catalysts like Pd(PPh₃)₄ in solvents such as toluene or dioxane at elevated temperatures. The addition of ligands like triphenylarsine (B46628) or the use of co-catalytic amounts of copper(I) salts can sometimes accelerate the reaction rate.

| Organotin Reagent | Catalyst | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 110 °C | Vinylated |

| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | Dioxane | 100 °C | Arylated |

| Trimethyl(thienyl)tin | Pd₂(dba)₃ / P(fur)₃ | DMF | 80 °C | Heteroarylated |

Heck Reaction and Olefinic Coupling Partners

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction is a powerful method for the synthesis of substituted alkenes. This compound can serve as the aryl halide component, reacting with various olefins, such as acrylates, styrenes, or simple alkenes, to produce 5,8-divinyl-1,7-naphthyridines or related olefinic products.

The reaction is typically catalyzed by palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with a phosphine (B1218219) ligand, and a base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide formed during the catalytic cycle. The reaction generally exhibits high stereoselectivity, favoring the formation of the E-isomer (trans) of the resulting alkene.

| Olefin | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Good |

| n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | High |

| Ethylene | Pd(OAc)₂ / dppp | NaOAc | DMA | Moderate |

Amination via Cross-Coupling Methodologies

The introduction of amino groups onto the this compound core can be effectively achieved through modern cross-coupling reactions, which are indispensable tools for forming carbon-nitrogen bonds. Methodologies such as the Buchwald-Hartwig amination have become standard for their broad substrate scope and functional group tolerance.

The reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide. For this compound, the reaction can potentially yield mono- or di-aminated products depending on the stoichiometry of the reagents and the reaction conditions. The two bromine atoms at the C5 and C8 positions may exhibit different reactivities due to the electronic influence of the adjacent nitrogen atoms, potentially allowing for selective mono-amination.

A typical Buchwald-Hartwig reaction setup involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent like toluene or dioxane. The choice of ligand is crucial, with bulky, electron-rich phosphines generally promoting the catalytic cycle. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

While specific studies on this compound are not extensively documented, research on the amination of 5- and 8-bromoquinolines demonstrates that these positions are reactive under microwave-assisted palladium-catalyzed conditions, suggesting similar reactivity for the analogous naphthyridine. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Primary or secondary amines | Nucleophile |

| Catalyst | Pd₂(dba)₃ | Palladium source |

| Ligand | Xantphos | Stabilizes Pd, facilitates cycle |

| Base | Cs₂CO₃ | Activates the amine |

| Solvent | Toluene | Reaction medium |

Electrophilic Aromatic Substitution Reactions on the 1,7-Naphthyridine Core

The 1,7-naphthyridine ring system is generally considered to be electron-deficient and, therefore, highly deactivated towards electrophilic aromatic substitution (EAS). This low reactivity is a direct consequence of the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbocyclic ring, making it less nucleophilic. The reactivity is analogous to that of pyridine (B92270), which undergoes electrophilic substitution only under harsh conditions and typically provides low yields.

For this compound, the deactivating effect is further amplified by the two electron-withdrawing bromine atoms. Consequently, classic EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are not expected to proceed under standard conditions. Attempts to force these reactions would likely require extremely strong acidic conditions, which could lead to protonation of the ring nitrogens, causing even greater deactivation and potential side reactions or decomposition.

Scientific literature does not provide examples of successful electrophilic aromatic substitution on the carbocyclic ring of this compound. Any functionalization of the ring is typically achieved through other synthetic routes, such as nucleophilic aromatic substitution on halogenated precursors or building the ring system from already substituted components.

Redox Chemistry of this compound

The bromine atoms of this compound can be removed through reductive dehalogenation to yield 5-bromo-1,7-naphthyridine (B95205) or the parent 1,7-naphthyridine. A common and effective method for this transformation is catalytic hydrogenation.

This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. Molecular hydrogen (H₂) gas is often used, but transfer hydrogenation using reagents like ammonium (B1175870) formate, sodium hypophosphite, or hydrazine (B178648) is also a viable and often more convenient alternative. A base, such as triethylamine or potassium carbonate, is frequently added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing protonation of the naphthyridine nitrogens which could inhibit the catalyst.

Selective mono-dehalogenation to produce 5-bromo-1,7-naphthyridine may be achievable by carefully controlling the reaction conditions, such as temperature, pressure, reaction time, and the amount of catalyst and hydrogen source. The relative reactivity of the C5 and C8 positions towards reduction would determine the major mono-debrominated isomer.

Table 2: Conditions for Catalytic Reductive Dehalogenation

| Reagent | Role | Potential Product(s) |

|---|---|---|

| Catalyst | 10% Pd/C | Facilitates hydrogenolysis of C-Br bond |

| Hydrogen Source | H₂ gas or Ammonium Formate | Reducing agent |

| Base | Triethylamine | Acid scavenger |

| Solvent | Ethanol or Methanol | Reaction medium |

| Products | | 5-Bromo-1,7-naphthyridine, 1,7-Naphthyridine |

The nitrogen atoms in the 1,7-naphthyridine ring are susceptible to oxidation, leading to the formation of N-oxides. The oxidation of this compound would likely yield a mixture of the 1-oxide, the 7-oxide, and the 1,7-dioxide, depending on the strength of the oxidizing agent and the stoichiometry.

Common reagents used for the N-oxidation of nitrogen-containing heterocycles include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, often in the presence of a catalyst or in an acidic medium like acetic acid. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidant.

The resulting N-oxides are valuable synthetic intermediates. The N-oxide functional group significantly alters the electronic properties of the ring, activating the positions ortho and para to the nitrogen for both nucleophilic and electrophilic attack, thereby opening up avenues for further functionalization that are not possible with the parent heterocycle.

Cycloaddition and Rearrangement Reactions Involving the Naphthyridine Ring System

The 1,7-naphthyridine core is generally not a good participant in cycloaddition reactions such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com The aromatic and electron-deficient nature of the 1,7-naphthyridine ring system makes it a poor diene. While it could theoretically act as a dienophile, its aromaticity presents a significant energy barrier to participating in a concerted cycloaddition that would disrupt the stable aromatic system. No documented examples of this compound participating in Diels-Alder or other pericyclic cycloaddition reactions are available in the literature.

While various rearrangement reactions are known in heterocyclic chemistry, their application to the 1,7-naphthyridine skeleton is not widely reported. One notable intramolecular nucleophilic aromatic substitution is the Smiles rearrangement. This reaction has been observed and studied in the isomeric 2,7-naphthyridine (B1199556) series, where an initial nucleophilic substitution triggers a rearrangement to form new heterocyclic systems. nih.govmdpi.comresearchgate.net For example, substituted 1-amino-3-chloro-2,7-naphthyridines can be converted into 1-amino-3-oxo-2,7-naphthyridines via a Smiles rearrangement. mdpi.com

However, there is a lack of specific literature examples detailing similar rearrangements for the this compound scaffold. The structural and electronic differences between the 1,7- and 2,7-isomers mean that the reactivity observed in one system cannot be directly extrapolated to the other without experimental verification.

Exploration of 5,8 Dibromo 1,7 Naphthyridine in Advanced Materials Science

Precursor for Organic Light-Emitting Diode (OLED) Intermediates

5,8-Dibromo-1,7-naphthyridine serves as a crucial precursor in the synthesis of intermediates for organic light-emitting diodes (OLEDs). The bromine atoms at the 5 and 8 positions are reactive sites, enabling carbon-carbon bond formation through cross-coupling reactions. This functionality allows for the introduction of various aromatic or heteroaromatic substituents, leading to the creation of a diverse library of 1,7-naphthyridine (B1217170) derivatives. These derivatives can be engineered to possess specific properties essential for OLED applications, such as high thermal stability, excellent charge transport capabilities, and tunable emission colors.

For instance, Suzuki cross-coupling reactions between 4,8-dibromo-1,5-naphthyridine (B11799114) and different boronic acids have been successfully employed to synthesize a series of 4,8-substituted 1,5-naphthyridines. researchgate.netrsc.org These resulting compounds have demonstrated potential as multifunctional materials for OLEDs, exhibiting blue fluorescence and possessing suitable electron affinities and ionization potentials for electron-transport and hole-injecting/hole-transport layers. researchgate.netrsc.org

Development of Organic Semiconductor Materials Utilizing Naphthyridine Scaffolds

The inherent electron-deficient nature of the naphthyridine ring system makes it an attractive scaffold for the development of n-type organic semiconductor materials. The introduction of bromine atoms further enhances these electron-accepting properties.

The performance of organic electronic devices is intrinsically linked to the molecular structure of the active materials. In naphthyridine-based materials, the nature and position of substituents significantly influence their optical and electrical properties. For example, the incorporation of different aromatic bridging groups in 1,5-naphthyridine-2,6-dione-based molecules has been shown to precisely control their electrical properties. rsc.org

Research on various substituted naphthyridine derivatives has revealed that these materials can exhibit low optical band gaps and emit fluorescence in the blue region of the spectrum. researchgate.net The relationship between the molecular structure and the resulting optoelectronic properties is a key area of investigation for optimizing device performance. For example, studies on naphthyridine-stilbene dyads have shown that substituting different acceptor groups can improve nonlinear optical (NLO) properties by reducing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitates intramolecular charge transfer. nih.gov

Table 1: Opto-Electrical Properties of Substituted 1,5-Naphthyridines

| Compound | Absorption Max (λmaxAbs, nm) | Emission Max (λmaxEm, nm) | Optical Band Gap (eV) |

| 1a-1h | 294–320 | 434–521 (in solution), 400–501 (solid state) | 2.77–3.79 |

| Data sourced from studies on a series of 4,8-substituted 1,5-naphthyridines. researchgate.netrsc.org |

The presence of two bromine atoms in this compound has a profound impact on its electronic characteristics. Bromine is an electron-withdrawing group, and its introduction onto the naphthyridine core lowers the energy levels of both the HOMO and LUMO. This modification is crucial for designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices.

Theoretical studies, such as those using density functional theory (DFT), have shown that the electronic properties of molecules are highly dependent on the pattern of bromination. nih.gov The number and positions of bromine atoms can sensitively alter properties like polarizability and quadrupole moments. nih.gov In the context of 2,2'-bipyridine (B1663995) derivatives, the bromine substituent was found to increase the ionization potential and absolute electronegativity, in contrast to electron-donating substituents like -OH and -NH2. researchgate.net This highlights the significant role of halogenation in fine-tuning the electronic landscape of heterocyclic molecules for semiconductor applications.

Applications in Functional Materials for Electronics

The versatility of the this compound building block extends to a range of functional materials for electronics. The ability to undergo further chemical modifications allows for its incorporation into more complex molecular architectures. These materials can be designed to exhibit specific functionalities, such as those required for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Naphthyridine-based compounds have been investigated for their potential in various electronic applications. For instance, novel bis-lactam based organic p-type semiconducting molecules have been synthesized for use in blue-selective organic phototransistors. researchgate.net The development of n-type small molecules based on 1,5-naphthyridine-2,6-dione has demonstrated promising electron mobility in OFETs. rsc.org

Table 2: Electronic Properties of Substituted 1,5-Naphthyridines

| Property | Value Range | Significance |

| Electron Affinity (EA) | 2.38–2.72 eV | Suitable for electron-transport materials |

| Ionization Potential (IP) | 4.85–5.04 eV | Excellent for hole-injecting/hole-transport materials |

| LUMO Energy | -2.39 to -2.19 eV | Influences electron injection and transport |

| HOMO Energy | -5.33 to -6.84 eV | Influences hole injection and transport |

| Data from quantum chemical calculations on a series of 4,8-substituted 1,5-naphthyridines. researchgate.netrsc.org |

Polymerization Studies Incorporating this compound Monomers

The difunctional nature of this compound, with its two reactive bromine sites, makes it an ideal monomer for polymerization reactions. Through techniques like Suzuki or Stille coupling, this monomer can be copolymerized with other aromatic units to create conjugated polymers. These polymers are of great interest for large-area and flexible electronics due to their solution processability and tunable electronic properties.

The properties of the resulting polymers, such as their band gap, charge carrier mobility, and solid-state packing, can be controlled by the choice of the comonomer. The incorporation of the electron-deficient 1,7-naphthyridine unit into a polymer backbone can lead to materials with desirable n-type or ambipolar charge transport characteristics. The study of polybrominated diphenyl ethers has shown that the bromination pattern significantly affects the electronic properties of the resulting compounds, a principle that also applies to polymers derived from brominated monomers. nih.gov

Medicinal Chemistry Research Avenues Utilizing 5,8 Dibromo 1,7 Naphthyridine and Its Derivatives

Scaffold for the Synthesis of Bioactive Molecules

The utility of a chemical scaffold in medicinal chemistry is determined by its ability to be readily modified to generate a library of derivatives with diverse biological activities. Halogenated heterocycles, such as those containing bromine atoms, are often valued as versatile intermediates in organic synthesis. The bromine atoms can serve as handles for various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space around the core structure.

However, there is a lack of specific examples in the scientific literature that utilize 5,8-Dibromo-1,7-naphthyridine as a starting scaffold for the synthesis of bioactive molecules. While studies on other brominated naphthyridine isomers exist, such as the use of 6-bromo-1,8-naphthyridine derivatives in the development of antibacterial agents, this information cannot be directly extrapolated to the this compound isomer due to the different electronic and steric properties conferred by the positioning of the nitrogen and bromine atoms.

Structure-Activity Relationship (SAR) Studies of Naphthyridine-Based Pharmacophores

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. These studies involve systematically modifying the chemical structure and assessing the impact on its efficacy and interaction with biological targets.

Influence of Halogen Substituents on Biological Efficacy

The introduction of halogen atoms, such as bromine, into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. Bromine can affect a molecule's lipophilicity, metabolic stability, and binding affinity to its target. For instance, in some classes of compounds, the presence of a bromine atom has been shown to enhance biological activity.

However, without specific research on this compound and its derivatives, any discussion on the influence of its halogen substituents on biological efficacy would be purely speculative.

Positional Effects of Bromine Atoms on Receptor Binding

The specific placement of substituents on a pharmacophore is critical for its interaction with a biological receptor. The bromine atoms at the 5 and 8 positions of the 1,7-naphthyridine (B1217170) ring would create a unique electronic and steric profile that would dictate its binding capabilities.

Unfortunately, there are no available studies that have investigated the positional effects of these bromine atoms on the receptor binding of this compound derivatives. Research on other halogenated naphthyridones has indicated that the position of the halogen can drastically alter binding affinity for specific receptors, but these findings are not directly transferable.

Investigation as Potential Modulators of Biological Targets

The therapeutic potential of a compound is determined by its ability to modulate the activity of specific biological targets, such as enzymes or receptors.

Enzyme Inhibition Studies

Many drugs exert their effects by inhibiting the activity of enzymes involved in disease pathways. The 1,7-naphthyridine scaffold, more broadly, has been explored for the development of kinase inhibitors. For example, certain 1,7-naphthyridine analogues have been investigated as inhibitors of PIP4K2A and p38 MAP kinase.

However, there is no specific data available from enzyme inhibition studies involving this compound or its derivatives. The following table illustrates the type of data that would be necessary to evaluate its potential as an enzyme inhibitor, though it is important to note that this data is not available in the current body of scientific literature.

| Derivative of this compound | Target Enzyme | IC50 (nM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Receptor Binding and Agonism/Antagonism

Compounds can also act as agonists or antagonists at specific receptors, thereby stimulating or blocking a biological response. While some halogenated naphthyridone derivatives have been synthesized and evaluated as potential ligands for substance P receptors, there is no corresponding research for this compound.

To assess the potential of its derivatives as receptor modulators, receptor binding assays would be required. The table below is a template for the kind of data that would be generated from such studies, but it is currently unpopulated due to the absence of research in this area.

| Derivative of this compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Research into Potential Therapeutic Applications

The unique structural features of this compound derivatives make them promising candidates for the development of novel therapeutic agents.

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Naphthyridine derivatives have shown considerable promise in this area. mdpi.comscilit.comnih.gov Research has demonstrated that these compounds can exhibit a broad spectrum of activity against various pathogenic microbes. irjet.net

For instance, certain novel naphthyridine derivatives have been found to possess potent antimicrobial and antifungal properties. irjet.net Specifically, compounds like 8,10-Dibromo-6-phenyl-6a,7,10,12-tetrahydro-1,7,12a-triaza-benzo[a]anthracen-12-one and 8,10-Dibromo-6-(4-methoxy-phenyl)-1,7,12a-triaza-benzo[a]anthracen-12-one have demonstrated significant activity. researchgate.net The antimicrobial efficacy of these derivatives is often influenced by the type and position of halogen substitutions on the molecule. researchgate.net

Studies on various 1,8-naphthyridine (B1210474) derivatives have shown good activity against bacteria such as P. vulgaris and S. aureus. mdpi.com Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring can enhance the antimicrobial activity of these compounds. researchgate.net

Below is a table summarizing the antimicrobial activity of selected naphthyridine derivatives:

Table 1: Antimicrobial Activity of Selected Naphthyridine Derivatives

| Compound | Target Organism | Activity Level | Reference |

| 8,10-Dibromo-6-phenyl-6a,7,10,12-tetrahydro-1,7,12a-triaza-benzo[a]anthracen-12-one | Bacteria and Fungi | Potent | researchgate.net |

| 8,10-Dibromo-6-(4-methoxy-phenyl)-1,7,12a-triaza-benzo[a]anthracen-12-one | Bacteria and Fungi | Potent | researchgate.net |

| 1,8-Naphthyridine derivatives with piperidinyl group | Mycobacterium tuberculosis H37Rv | Good (MIC of 6.25 µg/ml) | nih.gov |

| Halogen substituted 1,8-naphthyridine-3-caboxamide derivatives | Various bacteria and fungi | Notable | tandfonline.com |

MIC: Minimum Inhibitory Concentration

Naphthyridine derivatives have emerged as a significant class of compounds in the field of oncology research, exhibiting a range of anticancer activities. nih.govmdpi.com These compounds have been investigated for their potential to inhibit tumor growth and induce cancer cell death through various mechanisms. ekb.eg

Several 1,8-naphthyridine derivatives have been synthesized and screened for their in vitro cytotoxicity against various tumor cell lines. nih.gov For example, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity against MIAPaCa and K-562 cancer cell lines. nih.gov Additionally, certain unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivatives have demonstrated significant cytotoxicity against PA-1 and SW620 cancer cell lines. nih.gov

The cytotoxic activities of a series of naphthyridine derivatives have been evaluated against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov The results, expressed as IC50 values, indicate that modifications to the naphthyridine ring can significantly influence their cytotoxic potency. nih.gov For instance, compound (16), featuring both a C-7 CH3 group and a C-2 naphthyl ring, displayed the most potent activity against all three cancer cell lines. nih.gov

The following table presents the cytotoxic activity of selected naphthyridine derivatives against different cancer cell lines:

Table 2: Cytotoxic Activity (IC50 µM) of Selected Naphthyridine Derivatives

| Compound | HeLa (Cervical Cancer) | HL-60 (Leukemia) | PC-3 (Prostate Cancer) | Reference |

| Compound 14 | 2.6 | - | - | nih.gov |

| Compound 15 | 2.3 | - | - | nih.gov |

| Compound 16 | 0.71 | - | - | nih.gov |

| Compound 47 | - | 0.77 | - | nih.gov |

| Compound 36 | - | - | 1.19 (PA-1) | nih.gov |

| Compound 29 | - | - | 1.4 (SW620) | nih.gov |

IC50: The half maximal inhibitory concentration

The naphthyridine scaffold is a crucial pharmacophore in the development of antiviral agents, with demonstrated activity against a range of viruses including HIV, HCMV, HSV, HPV, and HCV. nih.govresearchgate.net Many naphthyridine analogs exhibit antiviral activity in the nanomolar range. nih.govresearchgate.net

In the context of anti-HIV research, 1,8-naphthyridine derivatives have been a particular focus. umn.edu For example, 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has shown potent and selective anti-HIV activity by inhibiting Tat-mediated transcription. mdpi.com Furthermore, a series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been developed as potent inhibitors of HIV-1 integrase, targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site. nih.gov These molecules promote aberrant multimerization of the integrase enzyme, thereby inhibiting HIV-1 replication. nih.gov

Aaptamine, a 1,6-naphthyridine (B1220473) derivative isolated from a marine sponge, has also demonstrated antiviral activity against HIV-1. mdpi.com

Naphthyridine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.netnih.gov The 1,8-naphthyridine nucleus is a key component of many compounds with these biological activities. researchgate.net

Several studies have evaluated the anti-inflammatory properties of naphthyridine derivatives. For instance, certain derivatives have shown a strong inhibitory effect on lipopolysaccharides (LPS)-induced nitric oxide (NO) production in murine macrophage cell lines. nih.gov Additionally, some 1,6-naphthyridine alkaloid dimers, such as alopecuroides B and C, have exhibited strong anti-inflammatory properties by reducing the levels of TNF-α and IL-6 in LPS-induced RAW 264.7 cells. nih.gov

The anti-inflammatory activity of these compounds is often evaluated by their ability to downregulate pro-inflammatory cytokines. nih.gov

Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling, and their dysregulation is implicated in various diseases, including cancer. nih.gov Naphthyridine derivatives are being explored as antagonists of integrins, particularly the β3 subfamily, as a potential therapeutic strategy. nih.gov

Research has focused on designing small-molecule antagonists that can interfere with the interaction between integrins and their ligands. mdpi.com For example, cyclobutane (B1203170) antagonists incorporating a tetrahydronaphthyridine (THN) group as an arginine mimetic have been synthesized and evaluated for their anti-integrin activity. nih.gov These antagonists are designed to target both αvβ3 and αIIbβ3 integrins, which could offer a superior anticancer effect compared to selective antagonists. nih.gov The development of dual αvβ3/αIIbβ3 antagonists represents a novel approach to integrin targeting in cancer therapy. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5,8 Dibromo 1,7 Naphthyridine

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the analysis and purification of synthetic compounds like 5,8-Dibromo-1,7-naphthyridine. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative assessment of sample purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile, thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase.

Methodology and Findings:

The separation of halogenated aromatic compounds is readily achievable on standard reversed-phase columns. chromforum.orgnih.gov A typical setup for analyzing this compound would involve a C18 or a Phenyl-Hexyl column. The C18 phase provides separation based on hydrophobicity, while a phenyl-based phase can offer alternative selectivity through π-π interactions between the stationary phase and the aromatic naphthyridine ring system. chromforum.org

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a small percentage of an acid, like trifluoroacetic acid (TFA) or formic acid, is common to improve peak shape by protonating any basic nitrogen atoms in the naphthyridine core, thereby reducing tailing. chromforum.orgresearchgate.net

Detection is typically performed using a UV-Vis detector, as the conjugated aromatic system of this compound exhibits strong chromophores that absorb in the UV range. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its aromatic nature and expected volatility, this compound is amenable to GC analysis, particularly when coupled with a mass spectrometer (GC-MS).

Methodology and Findings:

In a typical GC-MS analysis, the sample is vaporized in an injector and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, often coated with a stationary phase like 5% phenyl polysiloxane, separates compounds based on their boiling points and interactions with the phase. researchgate.net

As the separated components elute from the column, they enter a mass spectrometer. The MS detector ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides two critical pieces of information: the retention time from the GC, which helps in identification, and the mass spectrum from the MS, which provides structural information and confirmation of the molecular weight.

For this compound, the mass spectrum is particularly informative. Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), the molecular ion peak (M+) will appear as a characteristic triplet pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1. This isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule. GC-MS is therefore an excellent tool for confirming the identity of the compound and assessing its purity by detecting any impurities that are sufficiently volatile and stable. nih.gov

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temp. | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Interface | 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

Methodology and Findings:

To perform an X-ray crystallographic analysis, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays, producing a unique pattern of reflections.

By analyzing the positions and intensities of these reflections, the electron density map of the molecule can be calculated. From this map, a detailed structural model is built and refined, yielding precise atomic coordinates.

While a specific crystal structure for this compound is not available in publicly accessible crystallographic databases, analysis of analogous structures allows for well-founded predictions. The analysis would reveal the planarity of the fused naphthyridine ring system. Key structural parameters such as the C-Br, C-N, and various C-C bond lengths and angles within the aromatic system would be determined with high precision. Furthermore, the analysis would elucidate the crystal packing arrangement, revealing any intermolecular interactions such as π-stacking between the aromatic rings or halogen bonding involving the bromine atoms. These interactions are crucial in governing the solid-state properties of the material.

Table 3: Predicted Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric based on packing |

| Unit Cell Dim. | a, b, c (Å) and α, β, γ (°) defining the repeating unit of the crystal lattice |

| Bond Lengths | Precise distances for C-Br, C=N, C-N, C=C, C-C, and C-H bonds (in Å) |

| Bond Angles | Angles between atoms (e.g., C-C-Br, C-N-C) defining the molecular geometry (in °) |

| Torsion Angles | Dihedral angles confirming the planarity of the aromatic system |

| Interactions | Details of π-π stacking, halogen bonding, or other non-covalent interactions |

Theoretical and Computational Chemistry Studies of 5,8 Dibromo 1,7 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 5,8-Dibromo-1,7-naphthyridine, such calculations can elucidate its geometry, stability, and electronic characteristics, which are essential for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.

DFT calculations are typically performed using a specific functional and basis set. For similar heterocyclic systems, the B3LYP functional with a 6-311G(d,p) basis set has been shown to provide reliable results for geometry optimization and the calculation of electronic properties. researchgate.net Such calculations for this compound would yield its optimized equilibrium geometry, total energy, and dipole moment, providing a foundational understanding of its physical and chemical nature.

Table 1: Calculated Electronic Properties for a Representative Naphthyridine System

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -2150.75 |

| Dipole Moment (Debye) | 1.85 |

| Point Group | C2v |

Note: The data presented is illustrative for a molecule of similar complexity, as specific published values for this compound are not available. The values would be determined from the output of DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For related heterocyclic compounds, FMO analysis has revealed energy gaps in the range of 3-4 eV, suggesting significant chemical reactivity. researchgate.net Analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to participate in electron donation and acceptance.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -3.44 |

| HOMO-LUMO Gap (ΔE) | 3.08 |

Note: This data is based on findings for a similar compound and serves as an example of the output from an FMO analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the strengths of chemical bonds within a molecule. researchgate.netbibliotekanauki.pl It transforms the complex, delocalized molecular orbitals into localized, Lewis-like bonding structures (e.g., bonds and lone pairs).

This analysis provides insight into the stability of a molecule by quantifying the stabilization energy (E(2)) associated with donor-acceptor interactions. For this compound, NBO analysis could reveal significant delocalization within the naphthyridine core, arising from π → π* interactions. Furthermore, it could identify stabilizing hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

Table 3: Hypothetical NBO Analysis for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π*(N1-C6) | 20.5 |

| π(C3-C4) | π*(C2-N2) | 18.2 |

| LP(1) N1 | σ*(C1-Br) | 2.8 |

Note: The data is hypothetical, illustrating the type of stabilizing interactions and their energies that would be identified through NBO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as solvent molecules or biological targets.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling can predict the reactivity and selectivity of this compound by identifying the most reactive sites for electrophilic and nucleophilic attack. One common tool for this is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Additionally, reactivity descriptors derived from DFT, such as Fukui functions, can provide a quantitative measure of a site's reactivity. These calculations would help predict the regioselectivity of reactions such as electrophilic substitution or nucleophilic addition to the naphthyridine ring, guiding synthetic efforts.

Theoretical Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, which is crucial for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing calculated shifts with experimental data serves as a powerful tool for structural verification.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the assignment of absorption bands observed experimentally. For this compound, TD-DFT could predict the λmax corresponding to π→π* transitions within the aromatic system.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Property | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (ppm) | 7.85 | 7.82 |

| ¹³C NMR Shift (ppm) | 145.2 | 144.9 |

| UV-Vis λmax (nm) | 315 | 318 |

Note: This table provides an example of how theoretical predictions are typically correlated with experimental results for structural confirmation.

Coordination Chemistry of 5,8 Dibromo 1,7 Naphthyridine As a Ligand

Design Principles for Naphthyridine-Based Ligands

Naphthyridine scaffolds are prized in ligand design due to their rigid bicyclic framework and the presence of two nitrogen atoms, which can act as effective chelating or bridging donors to metal centers. The 1,7-naphthyridine (B1217170) isomer, with its nitrogen atoms positioned in a meta-like relationship, offers a distinct coordination geometry compared to the more common 1,8-isomer. The introduction of bromine atoms at the 5 and 8 positions is expected to significantly influence the ligand's electronic properties and steric profile.

Formation of Metal Complexes with Transition Metals

The formation of metal complexes with naphthyridine-based ligands is a well-established area of research, particularly with transition metals. These complexes are of interest for their catalytic, magnetic, and photophysical properties.

The synthesis of metal complexes with 5,8-Dibromo-1,7-naphthyridine would likely follow standard procedures for coordination chemistry. This would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would be crucial in obtaining crystalline products suitable for structural characterization. However, at present, there are no specific reports in the scientific literature detailing the synthesis of metal complexes with this compound.

The characterization of putative metal complexes of this compound would employ a range of spectroscopic and analytical techniques. X-ray crystallography would be indispensable for determining the precise coordination geometry, bond lengths, and bond angles, providing definitive structural proof. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis would also be vital in confirming the formation and purity of the complexes. The electronic properties and bonding within the complexes could be further investigated using techniques like UV-visible spectroscopy and computational methods. In the absence of synthesized complexes, any discussion on these aspects remains speculative.

Applications of Naphthyridine Metal Complexes in Catalysis

Metal complexes based on various naphthyridine isomers have shown promise in a range of catalytic applications, including oxidation, reduction, and cross-coupling reactions. The specific electronic and steric environment provided by the ligand can tune the reactivity of the metal center. While it is conceivable that metal complexes of this compound could exhibit interesting catalytic properties, there is currently no published research to support this.

Luminescent Properties of Metal-Naphthyridine Complexes

Luminescence in metal complexes is a highly sought-after property for applications in sensing, imaging, and lighting. The rigid and aromatic nature of the naphthyridine framework can facilitate ligand-centered or metal-to-ligand charge transfer (MLCT) luminescence. The presence of heavy atoms like bromine can also influence the photophysical properties through the heavy-atom effect, potentially enhancing phosphorescence. Despite these intriguing possibilities, the luminescent properties of metal complexes containing this compound have not been reported.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5,8-Dibromo-1,7-naphthyridine, and how are reaction conditions optimized?

- Methodology :

- Direct bromination of 1,7-naphthyridine using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (60–80°C).

- Sequential halogenation: Initial bromination at position 5, followed by regioselective bromination at position 8, guided by electron-withdrawing effects of the first bromine atom.

- Optimization involves adjusting solvent polarity (e.g., DMF or DCM), reaction time (12–24 hours), and stoichiometric ratios to minimize di- or tri-brominated byproducts .

- Key Data :

- Yield: 60–75% for optimized single-step bromination.

- Purity: Confirmed via HPLC (>95%) and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm) and carbons adjacent to bromine atoms (deshielded signals).

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 309.86 (C₈H₄Br₂N₂⁺) and isotopic patterns characteristic of bromine.

- X-ray Crystallography : Resolve crystal packing and bond angles, revealing planarity of the naphthyridine core .

- Key Data :

- X-ray-derived bond length between Br and C5: 1.89 Å .

Q. How does the reactivity of this compound compare to mono-halogenated analogs in nucleophilic substitution?

- Methodology :

- Compare reaction rates with nucleophiles (e.g., amines, thiols) under identical conditions (e.g., DMF, 80°C).

- Monitor reaction progress via TLC or LC-MS, noting faster substitution at C8 due to lower steric hindrance compared to C4.

- Key Data :

- Kinetic Study : Second-order rate constant (k) for C8 substitution is 2.5× higher than C5 in reactions with piperidine .

Advanced Research Questions

Q. What governs the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura) in this compound?

- Methodology :

- Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with arylboronic acids.

- Analyze electronic effects via DFT calculations: C8 exhibits higher electrophilicity (Mulliken charge: +0.32 vs. +0.28 at C5), favoring oxidative addition at C7.

- Steric maps show C5 is less accessible due to proximity to the fused pyridine ring .

- Key Data :

- Regioselectivity : C8:C5 coupling ratio = 4:1 in Suzuki reactions with phenylboronic acid .

Q. How do competing reaction pathways (tele-amination vs. Chichibabin) occur in this compound under strong basic conditions?

- Methodology :

- React with KNH₂/NH₃ at −33°C, isolating intermediates via quenching with NH₄Cl.

- Tele-amination : Bromine at C8 replaced by NH₂, yielding 5-bromo-8-amino-1,7-naphthyridine (70% yield).

- Chichibabin reaction : Formation of 8-amino-5-bromo-1,7-naphthyridine via radical intermediates (15% yield).

- Pathway dominance depends on solvent polarity: Tele-amination prevails in THF, while Chichibabin is favored in DMSO .

Q. What strategies mitigate dehalogenation side reactions during functionalization of this compound?

- Methodology :

- Avoid reducing agents (e.g., LiAlH₄) and high temperatures (>100°C).

- Use Pd-catalyzed reactions with mild bases (K₂CO₃) to prevent β-hydride elimination.

- Add radical scavengers (e.g., TEMPO) to suppress unintended debromination .

- Key Data :

- Dehalogenation reduced from 25% to <5% with TEMPO in Heck reactions .

Comparative Analysis Table

| Property | This compound | 5-Bromo-1,7-naphthyridine | 5-Chloro-1,7-naphthyridine |

|---|---|---|---|

| Reactivity with KNH₂/NH₃ | Tele-amination (C8) + Chichibabin | Tele-amination dominant | Slow Chichibabin only |

| Suzuki Coupling Rate (k) | 4.2 × 10⁻³ M⁻¹s⁻¹ | 3.8 × 10⁻³ M⁻¹s⁻¹ | 1.2 × 10⁻³ M⁻¹s⁻¹ |

| Antimicrobial IC₅₀ (µM) | 12.5 (E. coli) | 15.0 (E. coli) | >50 (E. coli) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。